molecular formula C19H20BrN3O4 B10906862 4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide

4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide

Cat. No.: B10906862
M. Wt: 434.3 g/mol
InChI Key: HDGBWAJAXPHOHI-SRZZPIQSSA-N
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Description

4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom attached to a benzamide structure, along with a hydrazino group and a dimethoxyphenyl moiety, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide typically involves multi-step organic reactions The process begins with the bromination of benzamide to introduce the bromine atom This is followed by the formation of the hydrazino group through a condensation reaction with hydrazine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethoxyphenyl moiety may enhance the compound’s binding affinity and specificity for certain targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazino group and the dimethoxyphenyl moiety sets it apart from simpler analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20BrN3O4

Molecular Weight

434.3 g/mol

IUPAC Name

4-bromo-N-[1-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C19H20BrN3O4/c1-12(22-19(25)13-4-7-15(20)8-5-13)18(24)23-21-11-14-6-9-16(26-2)10-17(14)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24)/b21-11+

InChI Key

HDGBWAJAXPHOHI-SRZZPIQSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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